
Vapiprost hydrochloride
描述
瓦普洛斯特盐酸盐是一种由葛兰素史克公司开发的小分子药物。它是一种强效且特异性的血栓烷A2受体拮抗剂。血栓烷A2是一种参与各种生理过程的化合物,包括血小板聚集和血管收缩。 瓦普洛斯特盐酸盐已被研究用于其在心血管疾病、呼吸系统疾病和免疫系统疾病中的潜在治疗应用 .
准备方法
合成路线和反应条件
瓦普洛斯特盐酸盐的合成涉及几个关键步骤:
双环[3.2.0]庚-2-烯-6-酮的分离: 该化合物通过R-(+)-α-甲基苄胺-亚硫酸氢盐加成络合物进行分离,以提供1S-(-)-对映异构体。
3-内-乙酰氧基-2-外-溴双环[3.2.0]庚烷-6-酮的形成: 这是通过用1,3-二溴-5,5-二甲基乙内酰脲处理分离的化合物来实现的。
与哌啶反应: 然后水解得到羟基降冰片酮。
用联苯基甲基溴烷基化: 在相转移催化下,生成降冰片酮。
贝耶尔-维利格氧化: 然后用二异丁基铝氢化物部分还原得到醛。
醛的同系化: 使用甲氧基亚甲基-膦烷,然后用盐酸处理。
缩合和酯化: 该醛与羧基丙基三苯基膦烷在四氢呋喃中缩合,并用三苯基氯化物酯化。
醇立体化学的反转: 通过用吡啶-三氧化硫络合物在二甲基亚砜中氧化,然后用二异丁基铝氢化物还原。
用盐酸水解: 得到所需的酸.
工业生产方法
瓦普洛斯特盐酸盐的工业生产遵循类似的合成路线,但已针对大规模生产进行了优化。 这包括使用自动化反应器、精确控制反应条件和纯化技术,以确保高产率和纯度 .
化学反应分析
反应类型
瓦普洛斯特盐酸盐会发生各种化学反应,包括:
氧化: 将羟基降冰片酮转化为醛。
还原: 贝耶尔-维利格氧化产物的部分还原。
取代: 用联苯基甲基溴烷基化。
缩合: 醛与羧基丙基三苯基膦烷形成酯.
常用试剂和条件
1,3-二溴-5,5-二甲基乙内酰脲: 用于溴化。
哌啶: 用于形成羟基降冰片酮的反应。
二异丁基铝氢化物: 用于部分还原。
甲氧基亚甲基-膦烷: 用于同系化。
吡啶-三氧化硫络合物: 用于氧化.
主要产物
科学研究应用
Inflammatory Bowel Diseases
One of the prominent applications of Vapiprost is in the treatment of inflammatory bowel diseases (IBD), including Crohn's disease and ulcerative colitis. Research indicates that Vapiprost can inhibit dextran sulfate-induced colitis in animal models, demonstrating its potential to reduce inflammation and structural damage in the colon .
Case Study: Dextran Sulfate-Induced Colitis
- Objective : Evaluate the anti-inflammatory effects of Vapiprost.
- Method : Mice were administered dextran sulfate to induce colitis, followed by treatment with Vapiprost.
- Results : Histological analysis showed significantly reduced inflammation in treated mice compared to controls .
Diabetic Retinopathy
Vapiprost has also been investigated for its effects on diabetic retinopathy. In studies involving diabetic mice, acute administration of Vapiprost resulted in significant arteriolar vasodilation, particularly in smaller vessels .
Table 1: Effects of Vapiprost on Retinal Vessel Diameters
Group | Baseline Diameter (μm) | Diameter Post-Treatment (μm) | Change (%) |
---|---|---|---|
Diabetic (0.1 mg/kg) | 55.9 ± 1.3 | No significant change | 0 |
Diabetic (1 mg/kg) | 55.9 ± 1.3 | 58.3 ± 1.1 | +4.3 |
Control | 59.1 ± 1.1 | 59.2 ± 1.1 | +0.2 |
This study highlights the potential of Vapiprost in mitigating retinal vasoconstriction associated with diabetes, suggesting its role as a therapeutic agent for preventing diabetic complications .
Thrombotic Events and Vascular Diseases
Given its action as a thromboxane receptor blocker, Vapiprost is being explored for treating thrombotic events and occlusive vascular diseases. Its ability to inhibit platelet aggregation may provide a novel approach to managing conditions such as myocardial infarctions and strokes.
Case Study: Thrombotic Model
- Objective : Assess the efficacy of Vapiprost in preventing thrombosis.
- Method : Animal models were subjected to thrombotic challenges post-Vapiprost administration.
- Results : Significant reduction in thrombus formation was observed, indicating its potential as an anti-thrombotic agent .
Summary of Findings
The research surrounding this compound indicates promising applications across several medical domains:
- Inflammatory Bowel Diseases : Effective in reducing inflammation and structural damage.
- Diabetic Retinopathy : Induces significant vasodilation in retinal vessels.
- Thrombotic Events : Potentially reduces thrombus formation.
作用机制
瓦普洛斯特盐酸盐通过拮抗血栓烷A2受体发挥作用。血栓烷A2参与血小板聚集和血管收缩。通过阻断该受体,瓦普洛斯特盐酸盐抑制这些过程,从而导致血小板聚集减少和血管扩张。 这种机制使其在治疗心血管疾病和呼吸系统疾病方面有效 .
相似化合物的比较
类似化合物
GR32191: 另一种具有类似性质的血栓烷A2受体拮抗剂。
U46619: 一种血栓烷A2受体激动剂,用于研究血栓烷A2的影响.
独特之处
瓦普洛斯特盐酸盐在其对血栓烷A2受体的强效性和特异性方面是独特的。 它有效地阻断该受体的能力使其成为研究和潜在治疗应用的宝贵化合物 .
生物活性
Vapiprost hydrochloride, also known as GR 32191, is a potent thromboxane A2 receptor antagonist that has garnered attention for its various biological activities, particularly in the context of inflammatory diseases and platelet aggregation. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.
Vapiprost functions primarily as a thromboxane A2 receptor blocker , inhibiting the effects of thromboxane A2 (TXA2), which is involved in platelet aggregation and vasoconstriction. By blocking this receptor, Vapiprost can reduce platelet aggregation and relax vascular smooth muscle, making it a candidate for treating thrombotic conditions and inflammatory diseases.
Inhibition of Platelet Aggregation
Research indicates that Vapiprost effectively inhibits secondary aggregation and ATP release in human platelets stimulated by various agonists. The potency of this inhibition is reflected in its pA2 value, which is approximately 8.3, indicating strong antagonistic activity against the thromboxane A2 receptor .
Parameter | Value |
---|---|
pA2 (platelet aggregation) | ~8.3 |
Relaxation of vascular smooth muscle | pA2 = 7.9 - 10.3 |
Anti-Inflammatory Properties
Vapiprost has shown promise in treating inflammatory bowel diseases (IBD) such as Crohn's disease and ulcerative colitis. Its efficacy was demonstrated in animal models where it inhibited dextran sulfate sodium (DSS)-induced colitis in mice. The results indicated a significant reduction in inflammation and structural damage to the colon compared to controls .
Case Study: DSS-Induced Colitis Model
In a study examining the effects of Vapiprost on DSS-induced colitis:
- Experimental Setup : Mice were administered DSS to induce colitis, followed by treatment with Vapiprost.
- Findings : Histological examination revealed that the degree of inflammation and structural damage in the colon was markedly less in the Vapiprost-treated group compared to the DSS-only group.
Group | Inflammation Score | Structural Damage |
---|---|---|
DSS Only | High | Severe |
DSS + Vapiprost | Low | Mild |
Clinical Implications
The potential clinical applications of Vapiprost extend beyond IBD. Its ability to inhibit platelet aggregation suggests it could be beneficial for patients at risk of thrombotic events. Furthermore, its vasodilatory effects may provide therapeutic avenues for managing conditions characterized by vascular smooth muscle contraction.
属性
IUPAC Name |
(Z)-7-[(1R,2R,3S,5S)-3-hydroxy-5-[(4-phenylphenyl)methoxy]-2-piperidin-1-ylcyclopentyl]hept-4-enoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H39NO4.ClH/c32-27-21-28(35-22-23-15-17-25(18-16-23)24-11-5-3-6-12-24)26(13-7-1-2-8-14-29(33)34)30(27)31-19-9-4-10-20-31;/h1-3,5-6,11-12,15-18,26-28,30,32H,4,7-10,13-14,19-22H2,(H,33,34);1H/b2-1-;/t26-,27-,28-,30+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOBZRTZRQKKNC-UGNABIHOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2C(CC(C2CCC=CCCC(=O)O)OCC3=CC=C(C=C3)C4=CC=CC=C4)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)[C@H]2[C@H](C[C@@H]([C@@H]2CC/C=C\CCC(=O)O)OCC3=CC=C(C=C3)C4=CC=CC=C4)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045689 | |
Record name | Vapiprost hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87248-13-3 | |
Record name | Vapiprost hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087248133 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vapiprost hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VAPIPROST HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/292V8Q1MXQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。